

1H and 13C NMR spectroscopy for 9-Oxoheptadecanedioic acid structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	9-Oxoheptadecanedioic acid					
Cat. No.:	B3242121	Get Quote				

An Application Note on the Structural Elucidation of **9-Oxoheptadecanedioic Acid** using ¹H and ¹³C NMR Spectroscopy.

Introduction

9-Oxoheptadecanedioic acid is a long-chain keto-dicarboxylic acid. Its structure, featuring a central ketone and terminal carboxylic acid groups, makes it a molecule of interest in various chemical and biochemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such molecules. This application note provides a detailed protocol for the structural elucidation of **9-oxoheptadecanedioic acid** using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. The provided data is predictive, based on established principles of NMR spectroscopy, and serves as a guide for researchers acquiring and interpreting experimental data.

Predicted Quantitative NMR Data

Due to the symmetry of **9-oxoheptadecanedioic acid** around the C9 ketone, the number of unique signals in the NMR spectra is halved. The following tables summarize the predicted chemical shifts (δ) for each unique proton and carbon atom.

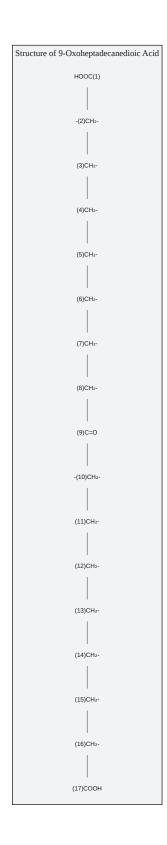
Table 1: Predicted ¹H NMR Chemical Shifts

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Labeled Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration	Assignment
H-1, H-17	~12.0	Broad Singlet	2H	Carboxylic Acid Protons
H-8, H-10	~2.45	Triplet	4H	Protons α to Ketone
H-2, H-16	~2.18	Triplet	4H	Protons α to Carboxylic Acid
H-7, H-11	~1.50	Multiplet	4H	Protons β to Ketone
H-3, H-15	~1.48	Multiplet	4H	Protons β to Carboxylic Acid
H-4, H-6, H-12, H-14	~1.25	Multiplet	8H	Methylene Chain Protons
H-5, H-13	~1.25	Multiplet	4H	Methylene Chain Protons

Table 2: Predicted ¹³C NMR and DEPT-135 Data

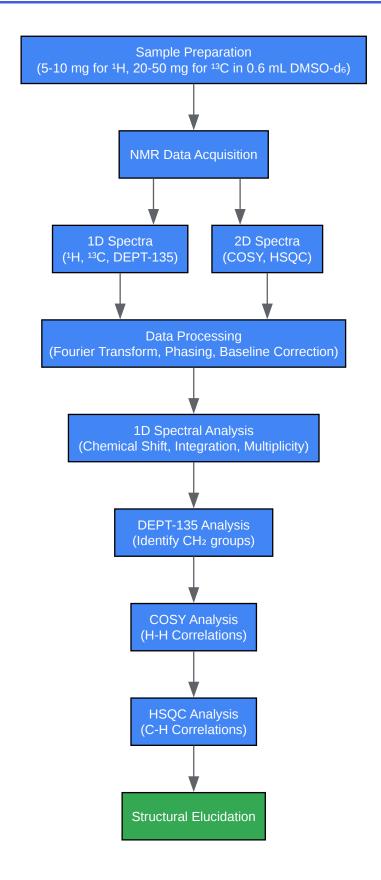
Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.51 ppm[1][2]



Labeled Carbons	Predicted Chemical Shift (δ, ppm)	DEPT-135 Signal	Carbon Type	Assignment
C9	~210.5	Absent	С	Ketone Carbonyl
C1, C17	~174.5	Absent	С	Carboxylic Acid Carbonyl
C8, C10	~42.0	Negative	CH ₂	Methylene α to Ketone
C2, C16	~34.0	Negative	CH₂	Methylene α to Carboxylic Acid
C4, C5, C6, C12, C13, C14	~28.5-29.0	Negative	CH ₂	Methylene Chain
C7, C11	~23.5	Negative	CH₂	Methylene β to Ketone
C3, C15	~24.5	Negative	CH ₂	Methylene β to Carboxylic Acid

Visualization of Structure and Analytical Logic

The following diagrams illustrate the molecular structure, the overall experimental workflow, and the expected NMR correlations.



Click to download full resolution via product page

Caption: Labeled structure of **9-Oxoheptadecanedioic acid**.

Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.washington.edu [chem.washington.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [1H and 13C NMR spectroscopy for 9-Oxoheptadecanedioic acid structural elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3242121#1h-and-13c-nmr-spectroscopy-for-9-oxoheptadecanedioic-acid-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com